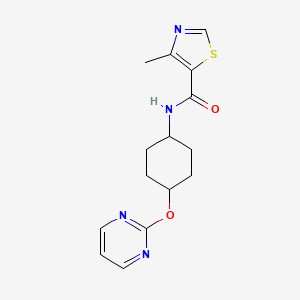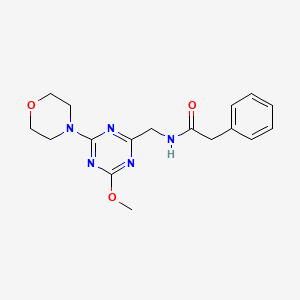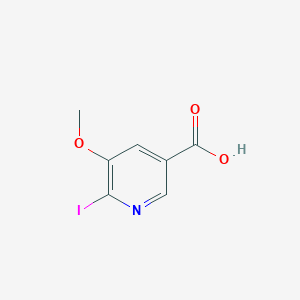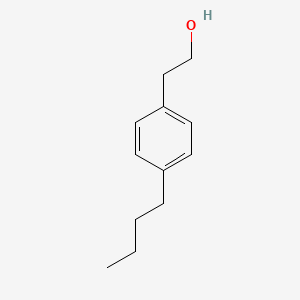![molecular formula C17H10BrClF3N3OS B2665701 1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone CAS No. 303994-43-6](/img/structure/B2665701.png)
1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a chloro-trifluoromethyl-pyridinyl group, an imidazole group, and a sulfanyl group attached to an ethanone backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the ethanone backbone. The presence of the aromatic bromophenyl and chloro-trifluoromethyl-pyridinyl groups could potentially influence the compound’s overall shape and electronic distribution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its various functional groups. For instance, the bromine atom on the bromophenyl group is likely a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling and melting points .Applications De Recherche Scientifique
Hydrogen-bonding Patterns and Structural Analysis : Research into similar compounds, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs, has highlighted the significance of hydrogen-bonding patterns in determining molecular structure and stability. These studies provide insights into the intermolecular interactions that could influence the properties and applications of closely related chemicals (Balderson et al., 2007).
Biological Evaluation for Therapeutic Applications : Derivatives of 1H-imidazoles, including those with bromophenyl and chlorophenyl substituents, have been synthesized and evaluated for their antibacterial and antifungal properties. This research suggests potential therapeutic applications for compounds within this chemical class, highlighting the importance of structural modifications in enhancing biological activity (Sawant, Patil, & Baravkar, 2011).
Catalytic Applications and Chemical Synthesis : Studies on related compounds have explored their use as catalysts in chemical reactions, such as the coupling of aromatic diamines and alcohols to produce benzo[d]imidazoles. These findings indicate potential catalytic roles for similar compounds in facilitating organic transformations, thereby contributing to the development of new synthetic methodologies (Li et al., 2018).
Antituberculosis and Cytotoxicity Studies : The synthesis and evaluation of 3-heteroarylthioquinoline derivatives, which share structural features with the compound , have been conducted to assess their antituberculosis activity and cytotoxic effects. Such studies underscore the potential of these compounds in developing new antituberculosis agents with favorable safety profiles (Chitra et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClF3N3OS/c18-12-3-1-10(2-4-12)14(26)9-27-16-23-5-6-25(16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXFWUKUUNQBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)
![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-phenethylbenzamide](/img/structure/B2665622.png)
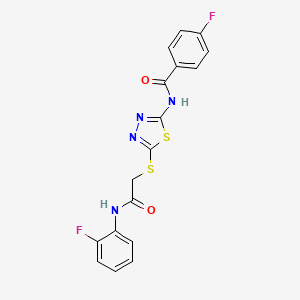
![2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665625.png)


![Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2665629.png)
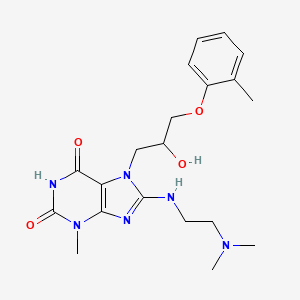
![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)
